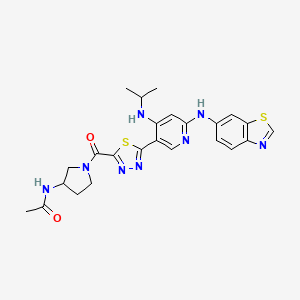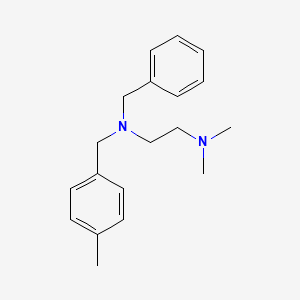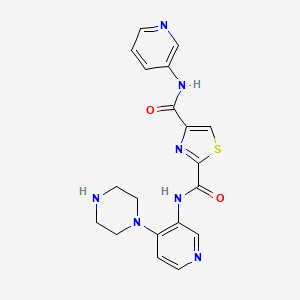
Diamidothiazole derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamidothiazole derivative 1 is a compound belonging to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamidothiazole derivative 1 typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form thiosemicarbazone.
- The thiosemicarbazone undergoes cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Diamidothiazole derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while nucleophilic substitution can be facilitated by strong nucleophiles like sodium azide.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydrothiazole derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Diamidothiazole derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for treating bacterial infections, fungal infections, and certain types of cancer.
Mechanism of Action
Diamidothiazole derivative 1 can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent with a different mechanism of action.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness: this compound is unique due to its dual amide functional groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Comparison with Similar Compounds
- Sulfathiazole
- Tiazofurin
- Ritonavir
Properties
Molecular Formula |
C19H19N7O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-N-(4-piperazin-1-ylpyridin-3-yl)-4-N-pyridin-3-yl-1,3-thiazole-2,4-dicarboxamide |
InChI |
InChI=1S/C19H19N7O2S/c27-17(23-13-2-1-4-21-10-13)15-12-29-19(25-15)18(28)24-14-11-22-5-3-16(14)26-8-6-20-7-9-26/h1-5,10-12,20H,6-9H2,(H,23,27)(H,24,28) |
InChI Key |
VFDWSNCXADMJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)NC(=O)C3=NC(=CS3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


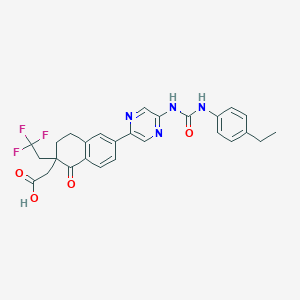

![1-benzyl-N-[(4R)-4-methyl-1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl]pyrazole-4-carboxamide](/img/structure/B10833226.png)
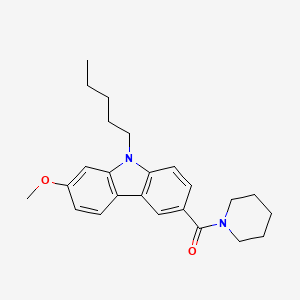

![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)



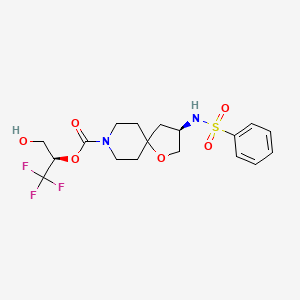

![N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10833287.png)
